Bisnafide

Description

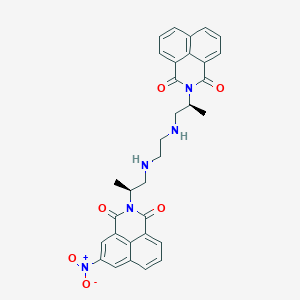

structure in first source

See also: this compound Dimesylate (active moiety of).

Properties

CAS No. |

144849-63-8 |

|---|---|

Molecular Formula |

C32H28N6O8 |

Molecular Weight |

624.6 g/mol |

IUPAC Name |

5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |

InChI Key |

PXBZKHOQHTVCSQ-QZTJIDSGSA-N |

Isomeric SMILES |

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

Canonical SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bisnafide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide, also known as Elinafide or LU 79553, is a potent anti-cancer agent belonging to the bis-naphthalimide class of compounds. Its cytotoxic effects stem from a dual mechanism of action that targets fundamental cellular processes: DNA bis-intercalation and the inhibition of topoisomerase II. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Introduction

This compound is a synthetic compound characterized by two naphthalimide chromophores linked by a flexible polyamine chain. This unique structure enables it to function as a bifunctional agent, simultaneously interacting with DNA and inhibiting a critical enzyme involved in DNA topology. This dual-action mechanism contributes to its high cytotoxicity against a broad spectrum of cancer cell lines and its efficacy in preclinical tumor models. Understanding the intricacies of this compound's interactions with its cellular targets is paramount for its potential future development and the design of next-generation DNA-targeting agents.

Dual Mechanism of Action

DNA Bis-intercalation

The primary mode of this compound's interaction with DNA is through bis-intercalation, a process where both of its planar naphthalimide rings insert between the base pairs of the DNA double helix. This interaction exhibits a degree of sequence selectivity, with a preference for alternating purine-pyrimidine sequences.

The insertion of the two chromophores causes a significant distortion of the DNA structure, leading to:

-

Unwinding of the DNA Helix: The intercalation of this compound forces the DNA helix to unwind. Studies with the related compound LU 79553 have demonstrated a helix-unwinding angle of 37 degrees.

-

Elongation and Stiffening of the DNA Molecule: The insertion of the bulky naphthalimide groups increases the distance between base pairs, resulting in a measurable increase in the contour length of the DNA. This also leads to increased rigidity of the DNA molecule.

-

Interference with DNA Processes: The structural alterations induced by bis-intercalation disrupt the binding of DNA-processing proteins, thereby interfering with crucial cellular functions such as DNA replication and transcription.

Topoisomerase II Inhibition

In addition to its direct interaction with DNA, this compound also functions as a topoisomerase II inhibitor. Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as catenanes (interlinked DNA circles) and supercoils, which arise during replication and transcription.

This compound's inhibitory mechanism is distinct from that of many other topoisomerase II poisons, such as etoposide. Instead of stabilizing the "cleavable complex" (a transient state where DNA is cleaved and covalently linked to the enzyme), this compound interferes with an earlier step in the catalytic cycle of topoisomerase II. This leads to a catalytic inhibition of the enzyme's function, preventing it from resolving DNA tangles. The accumulation of unresolved DNA catenanes and supercoils ultimately triggers a cell cycle arrest and apoptosis.

Quantitative Data

The anti-proliferative activity of this compound (Elinafide/LU 79553) has been evaluated in various human cancer cell lines and xenograft models. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of Elinafide (LU 79553)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Human Colon Carcinoma | 0.014 | [1] |

| Ovarian Cancer Cell Line | Ovarian Cancer | 18.0 | [2] |

Table 2: In Vivo Antitumor Activity of Elinafide (LU 79553) in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition | Outcome | Reference |

| MX-1 | Mammary | Daily for 9 days | >96% | Full regressions in 20/20 mice | [3] |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

20 mM ATP solution

-

This compound stock solution (dissolved in DMSO)

-

STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

1% Agarose gel in 1x TAE or TBE buffer

-

Ethidium bromide staining solution

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a predetermined unit of human Topoisomerase IIα to each tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB buffer.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a retention of kDNA in the well.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

Materials:

-

DNA probe containing the putative binding site, end-labeled with a radioactive or fluorescent tag

-

This compound solution

-

DNase I

-

DNase I digestion buffer

-

Stop solution (containing EDTA and a denaturant)

-

Polyacrylamide gel for sequencing

Procedure:

-

DNA-Ligand Binding: Incubate the end-labeled DNA probe with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction to randomly cleave the DNA backbone. The regions of DNA where this compound is bound will be protected from cleavage.

-

Reaction Termination: Stop the digestion by adding the stop solution.

-

Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution polyacrylamide sequencing gel.

-

Autoradiography/Imaging: Visualize the DNA fragments. The "footprint" is the region on the gel where no DNA fragments are observed, corresponding to the binding site of this compound.

Downstream Signaling and Cellular Fate

The dual action of this compound on DNA and topoisomerase II triggers a cascade of cellular responses, ultimately leading to apoptosis.

-

DNA Damage Response (DDR): The distortion of the DNA helix by bis-intercalation is recognized by the cellular DNA repair machinery. The inability to repair this damage can lead to the activation of DDR pathways, involving sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53 and Chk1/2.

-

Cell Cycle Arrest: The inhibition of topoisomerase II and the resulting accumulation of unresolved DNA tangles, along with the activation of the DDR, leads to cell cycle arrest, typically at the G2/M phase. This prevents the cell from entering mitosis with damaged or improperly segregated chromosomes.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is mediated by the activation of caspase cascades, leading to the systematic dismantling of the cell.

Conclusion

This compound's multifaceted mechanism of action, involving both direct DNA interaction and enzyme inhibition, underscores its potential as a potent anticancer agent. The detailed understanding of its molecular interactions and the downstream cellular consequences provides a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and the development of novel compounds with similar dual-action properties.

References

An In-depth Technical Guide to Bisnafide: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Bisnafide is a synthetic bis-naphthalimide compound that has been investigated for its potential as an anticancer agent. Its chemical structure is characterized by two naphthalimide moieties linked by a diamine chain. The dimesylate salt form is commonly used in research and clinical studies.

Chemical Structure

The chemical structure of this compound features two 5-nitro-substituted 1H-benz[de]isoquinoline-1,3(2H)-dione units. These are connected by a linker derived from N,N'-bis(2-aminoethyl)-1,2-ethanediamine.

IUPAC Name

The systematic IUPAC name for the active moiety is 2,2'-[1,2-ethanediylbis[imino[(1R)-1-methyl-2,1-ethanediyl]]]bis[5-nitro-1H-Benz[de]isoquinoline-1,3(2H)-dione].[1] The commonly used form is the dimethanesulfonate salt.

Molecular Formula and Weight

The molecular formula and weight for this compound and its dimesylate salt are provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (free base) | C₃₂H₂₈N₆O₈ | 624.60 |

| This compound Dimesylate | C₃₂H₂₈N₆O₈·2CH₄O₃S | 816.81[1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound dimesylate is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| CAS Registry Number | 145124-30-7 | [1] |

| Appearance | Not explicitly found in search results | |

| Solubility | Not explicitly found in search results | |

| Melting Point | Not explicitly found in search results | |

| pKa | Not explicitly found in search results | |

| LogP (predicted) | 3.7 |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through its interaction with DNA. It functions as a DNA intercalator, with a preference for guanine-cytosine (GC) rich regions. This intercalation disrupts the normal function of DNA and interferes with the activity of topoisomerase II, an enzyme critical for DNA replication and repair. The inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death.

The proposed signaling pathway leading to apoptosis following this compound treatment is illustrated below.

References

In-Depth Technical Guide to the Synthesis and Characterization of Bisnafide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnafide and its derivatives represent a compelling class of bis-naphthalimide compounds with significant potential in oncology. Structurally characterized by two naphthalimide moieties connected by a flexible or rigid linker, these molecules primarily exert their cytotoxic effects through potent DNA intercalation and inhibition of topoisomerase II, enzymes crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound derivatives, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally follows a modular approach, allowing for the systematic variation of the naphthalimide core, the linker, and terminal substituents to explore structure-activity relationships (SAR). The archetypal structure, this compound, features two 5-nitro-1,8-naphthalimide units linked by an ethylenediamine bridge.

General Synthetic Strategy

A common synthetic route to bis-naphthalimide derivatives involves the condensation of a substituted 1,8-naphthalic anhydride with a diamine linker. Modifications to the naphthalimide ring are typically introduced on the starting anhydride, while the nature of the linker is determined by the choice of the diamine.

Scheme 1: General Synthesis of Bis-Naphthalimide Derivatives

Caption: General synthetic workflow for bis-naphthalimide derivatives.

Detailed Experimental Protocol: Synthesis of a Bis-Naphthalimide Derivative

The following protocol is a representative example for the synthesis of a bis-naphthalimide derivative, adapted from methodologies reported for analogous compounds.[1][2]

Materials:

-

Substituted 1,8-naphthalic anhydride (e.g., 3-nitro-1,8-naphthalic anhydride or 4-bromo-1,8-naphthalic anhydride)

-

Diamine linker (e.g., ethylenediamine, 1,3-diaminopropane)

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

A mixture of the substituted 1,8-naphthalic anhydride (2 equivalents) and the diamine linker (1 equivalent) is suspended in a suitable solvent such as glacial acetic acid or DMF.

-

The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., a mixture of DMF and ethanol) or by column chromatography on silica gel.

Characterization of this compound Derivatives

Thorough characterization of newly synthesized this compound derivatives is essential to confirm their chemical structure and purity. Standard analytical techniques are employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. The proton NMR spectrum provides information on the chemical environment of hydrogen atoms, including the aromatic protons of the naphthalimide rings and the protons of the linker chain. The carbon NMR spectrum confirms the carbon framework of the molecule.[3][4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the imide carbonyl groups (typically appearing around 1650-1700 cm-1) and any nitro groups (around 1530 and 1350 cm-1) present in the molecule.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the proposed structure.

Biological Activity and Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

In Vitro Cytotoxicity

The cytotoxicity of this compound derivatives is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 1: In Vitro Cytotoxicity of Representative Bis-Naphthalimide Derivatives

| Compound ID | Linker | R Group on Naphthalimide | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Analog 1 | Ethylenediamine | 5-NO2 | MCF-7 (Breast) | 0.85 | |

| This compound Analog 2 | Propylenediamine | 5-NO2 | HeLa (Cervical) | 1.20 | |

| This compound Analog 3 | Ethylenediamine | 5-NH2 | A549 (Lung) | 2.50 | |

| This compound Analog 4 | Propylenediamine | 5-NH2 | HepG2 (Liver) | 3.10 | |

| Amonafide (mono-naphthalimide) | - | 5-NH2 | MCF-7 (Breast) | 5.20 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR)

SAR studies on bis-naphthalimide derivatives have revealed several key structural features that influence their anticancer activity:

-

The Naphthalimide Core: Substitution on the naphthalimide ring system significantly impacts biological activity. Electron-withdrawing groups, such as a nitro group at the 5-position, often enhance cytotoxicity.

-

The Linker Chain: The length and flexibility of the linker connecting the two naphthalimide units are critical. A linker of optimal length is required to allow for effective bis-intercalation into the DNA double helix. Polyamines have been widely used as linkers in the construction of bis-intercalators.

-

Terminal Groups: The nature of the terminal groups can influence the compound's solubility, cell permeability, and DNA binding affinity.

Mechanism of Action

The primary mechanism of action of this compound derivatives is the dual inhibition of DNA synthesis and function through DNA intercalation and targeting of topoisomerase II.

DNA Intercalation

The planar aromatic naphthalimide moieties of this compound derivatives insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to the inhibition of essential cellular processes such as replication and transcription.

Topoisomerase II Inhibition

Topoisomerase II is an enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound derivatives act as topoisomerase II "poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

Caption: Signaling pathway of this compound derivatives.

Experimental Workflows

In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

This compound derivatives continue to be a promising area of research for the development of novel anticancer agents. Their dual mechanism of action, involving DNA intercalation and topoisomerase II inhibition, provides a strong rationale for their potent cytotoxic effects. This technical guide has outlined the key aspects of their synthesis, characterization, and biological evaluation, offering a foundational resource for scientists and researchers dedicated to advancing cancer therapeutics. Further exploration of SAR, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. Frontiers | Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents [frontiersin.org]

- 2. Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Biological Targets and Pathways of Bisnafide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide, and its closely related analogs such as ICRF-193, represent a unique class of anticancer agents that primarily target the nuclear enzyme DNA topoisomerase II. Unlike many other topoisomerase II inhibitors that function as poisons by stabilizing the enzyme-DNA cleavable complex, this compound acts as a catalytic inhibitor. This distinct mechanism of action leads to the induction of a DNA damage response, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the biological targets and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development efforts.

Primary Biological Target: DNA Topoisomerase II

The principal molecular target of this compound and its analogs is the alpha isoform of DNA topoisomerase II (TOP2A), an essential enzyme that modulates the topological state of DNA to facilitate processes such as replication, transcription, and chromosome segregation.

Mechanism of Catalytic Inhibition

This compound and its congeners, such as ICRF-193, are classified as catalytic inhibitors of topoisomerase II. Their mechanism is distinct from topoisomerase poisons like etoposide. Instead of stabilizing the "cleavable complex," a transient intermediate where DNA is cleaved, these compounds lock the enzyme in a "closed-clamp" conformation after DNA re-ligation but before ATP hydrolysis. This prevents the enzyme from detaching from the DNA and completing its catalytic cycle, leading to the accumulation of enzyme-DNA complexes that are not associated with DNA strand breaks. This inhibition of enzymatic turnover is the primary mode of action. Notably, this compound and its related compounds do not intercalate into the DNA double helix.

Quantitative Inhibition Data

The inhibitory potency of bis(2,6-dioxopiperazine) derivatives against mammalian topoisomerase II has been quantified using in vitro decatenation assays. The half-maximal inhibitory concentrations (IC50) for several key compounds are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| ICRF-193 | Calf Thymus Topoisomerase II | 2 |

| ICRF-154 | Calf Thymus Topoisomerase II | 13 |

| ICRF-159 | Calf Thymus Topoisomerase II | 30 |

| MST-16 | Calf Thymus Topoisomerase II | 300 |

Cellular Signaling Pathways Modulated by this compound

The catalytic inhibition of topoisomerase II by this compound triggers a cascade of cellular signaling events, primarily the DNA damage response and cell cycle checkpoints, which ultimately lead to apoptosis.

DNA Damage Response (DDR) Pathway

Treatment with the this compound analog ICRF-193 induces a robust DNA damage response, even in the absence of direct DNA cleavage by the drug.[1] This response is characterized by the activation of the key sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[1]

The activation of ATM and ATR initiates a signaling cascade that includes the phosphorylation and activation of downstream effector proteins such as Checkpoint Kinase 2 (CHK2) and Breast Cancer 1 (BRCA1).[1] This signaling leads to the formation of nuclear foci containing DNA damage response proteins like γ-H2AX, 53BP1, NBS1, MDC1, and FANCD2.[1] The DDR activation by ICRF-193 is cell cycle-dependent, occurring in the S, G2, and M phases.[1]

G2/M Cell Cycle Arrest

A primary consequence of topoisomerase II inhibition by this compound is a robust arrest of the cell cycle at the G2/M transition. This is mediated by a "decatenation checkpoint" that is distinct from the classical DNA damage checkpoint. The cell senses the presence of unresolved DNA catenanes, which are intertwined sister chromatids that have not been separated by topoisomerase II.

The catalytic inhibition by ICRF-193 leads to the SUMOylation of topoisomerase II, a post-translational modification that is a key signal for the decatenation checkpoint. In metaphase, the checkpoint is activated by SUMOylated topoisomerase II, which then recruits Haspin kinase and subsequently Aurora B kinase to the chromosome arms. This signaling cascade, also involving Protein Kinase C ε (PKCε), delays the onset of anaphase, preventing premature sister chromatid separation.

Apoptosis Induction

Prolonged cell cycle arrest and the persistent presence of unresolved DNA topological problems ultimately lead to the induction of apoptosis. The precise apoptotic pathway initiated by this compound is still under investigation. However, studies with ICRF-193 suggest that it can induce apoptosis and that this process may not be entirely dependent on caspases, as caspase inhibitors do not completely abrogate ICRF-193-induced cell death. Furthermore, the 26S proteasome is implicated in the degradation of topoisomerase II following treatment with ICRF-193, suggesting a link between protein degradation and the apoptotic process.

Key Experimental Protocols

Topoisomerase II Decatenation Assay

This in vitro assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), kDNA substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated DNA will migrate as monomeric circles, while catenated kDNA will remain at the origin. The concentration of this compound that inhibits 50% of the decatenation activity is determined as the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Analysis: The resulting histogram of DNA content will show distinct peaks corresponding to cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). The percentage of cells in each phase is quantified.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

-

Conclusion

This compound and its analogs are potent catalytic inhibitors of DNA topoisomerase II, with a mechanism of action that is distinct from that of topoisomerase poisons. Their primary biological effects stem from the induction of a DNA damage response, mediated by the ATM/ATR and CHK2/BRCA1 pathways, and the activation of a G2/M decatenation checkpoint. These events culminate in cell cycle arrest and apoptosis. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this unique class of anticancer agents. Further research is warranted to fully elucidate the downstream effectors of the apoptotic pathway triggered by this compound.

References

An In-depth Technical Guide on the Toxicology and Safety Profile of Amonafide

Introduction

This technical guide provides a comprehensive overview of the toxicology and safety profile of the investigational anticancer agent, Amonafide. Initial searches for "Bisnafide" did not yield sufficient relevant data, suggesting a possible misspelling or rarity of the term. Consequently, this guide focuses on the structurally related and extensively studied compound, Amonafide, a DNA intercalator and topoisomerase II inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amonafide exerts its cytotoxic effects through two primary mechanisms: intercalation into DNA and inhibition of topoisomerase II.[1][2][3][4][5] As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription. Additionally, Amonafide acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of protein-linked DNA strand breaks, ultimately triggering apoptotic cell death. Notably, the action of Amonafide against topoisomerase II is largely independent of ATP.

A metabolite of Amonafide, N-acetyl amonafide (NAA), formed by the action of N-acetyl transferase 2 (NAT2), has also been shown to be a potent topoisomerase II poison, inducing even higher levels of topoisomerase II covalent complexes than the parent compound. The variability in NAT2 activity among individuals can contribute to differences in Amonafide toxicity.

Quantitative Toxicology and Safety Data

The toxicological profile of Amonafide has been characterized in numerous clinical trials. The dose-limiting toxicity is primarily hematologic.

Table 1: Dose-Limiting Toxicities of Amonafide in Clinical Trials

| Toxicity | Dose Level (mg/m²) | Patient Population | Study Phase | Reference |

| Granulocytopenia | 690 and greater | Refractory solid tumors | I | |

| Granulocytopenia | 800-1104 | Refractory solid tumors | I | |

| Myelosuppression | 400 (daily x 5) | Pancreatic adenocarcinoma | II | |

| Granulocytopenia | 300-450 (daily x 5) | Renal cell carcinoma | II | |

| Hematologic Toxicity | 300 (daily x 5) | Mixed mesodermal tumors | II | |

| Mucositis & Skin Erythema | 1800 (daily x 5) | Relapsed/refractory leukemia | I |

Table 2: Common Adverse Events Associated with Amonafide

| Adverse Event | Grade (WHO) | Incidence | Dose Level (mg/m²) | Patient Population | Reference |

| Nausea and Vomiting | 1 and 2 | 29/56 courses | ≥ 519 | Refractory solid tumors | |

| Diaphoresis, Flushing, Dizziness, Tinnitus | Not specified | Infusion-rate dependent | Not specified | Refractory solid tumors | |

| Granulocytopenia | ≥ 3 | 7/24 patients | 800 | Metastatic breast cancer | |

| Granulocytopenia | ≥ 3 | 3/8 patients | 900 | Metastatic breast cancer | |

| Nausea/Vomiting | Not specified | 62% | 800-900 | Metastatic breast cancer | |

| Neurotoxicity | 3 | 1 patient | 800-900 | Metastatic breast cancer | |

| Orthostatic Hypotension | 4 | 1 patient | 800-900 | Metastatic breast cancer | |

| Granulocytopenia, Thrombocytopenia, Sepsis, Anaphylaxis, Transient aphasia | ≥ 3 | 47% of patients | 300 (daily x 5) | Advanced colorectal cancer |

Table 3: Pharmacokinetic Parameters of Amonafide

| Parameter | Value | Patient Population | Reference |

| Terminal Half-Life (t½) | 5.5 h (harmonic mean) | Refractory solid tumors | |

| Apparent Volume of Distribution (Vd) | 532 L/m² | Refractory solid tumors | |

| Total Body Clearance | 84 L/h/m² | Refractory solid tumors | |

| Urinary Excretion (unchanged drug) | < 5% of total dose | Refractory solid tumors | |

| Terminal Plasma Half-Life | 4.6 h (harmonic mean) | Relapsed/refractory leukemia |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the toxicological data.

Phase I Clinical Trial in Refractory Solid Tumors

-

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Amonafide.

-

Patient Population: 38 patients with refractory solid tumors.

-

Drug Administration: Single intravenous (IV) infusion over 30 to 120 minutes, repeated every 28 days.

-

Dose Escalation: Doses ranged from 18 to 1,104 mg/m².

-

Toxicity Assessment: Monitored for hematologic and non-hematologic toxicities.

-

Pharmacokinetic Analysis: Amonafide plasma and urine concentrations were determined by high-pressure liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of Amonafide that inhibits cell growth by 50% (IC50).

-

Cell Lines: Human cancer cell lines (e.g., HT-29, HeLa, PC3).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with serial dilutions of Amonafide for a specified duration (e.g., 72 hours).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells metabolize MTT into a formazan product, which is then solubilized.

-

The absorbance is measured spectrophotometrically to determine cell viability.

-

Topoisomerase II-Mediated DNA Cleavage Assay

-

Objective: To assess the ability of Amonafide and its metabolites to induce topoisomerase II-mediated DNA cleavage.

-

Methodology:

-

Purified human topoisomerase II is incubated with supercoiled plasmid DNA in the presence of Amonafide or its metabolites.

-

The reaction is stopped by the addition of a detergent (e.g., SDS) to trap the covalent enzyme-DNA complexes.

-

The DNA is then treated with a protease to digest the protein component.

-

The resulting DNA (linearized, nicked, and supercoiled forms) is separated by agarose gel electrophoresis and visualized.

-

Summary and Conclusion

Amonafide is an investigational antineoplastic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its primary dose-limiting toxicity is myelosuppression, particularly granulocytopenia. Other common adverse effects include nausea, vomiting, and infusion-related reactions. The pharmacokinetic profile of Amonafide is characterized by a relatively short half-life and limited renal excretion of the parent compound. The metabolism of Amonafide to N-acetyl amonafide by NAT2 is a key factor influencing its toxicity profile. Further research into Amonafide and its derivatives may focus on mitigating its hematologic toxicity while retaining its anticancer efficacy.

References

- 1. Phase II trial of amonafide in advanced pancreas cancer. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Solubility and Stability of Bisnafide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisnafide, a bis-naphthalimide derivative, is a potent anti-cancer agent recognized for its activity as a DNA intercalator. The successful formulation and clinical application of this compound are contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also incorporates general solubility and stability profiles of the broader bis-naphthalimide class of compounds to provide valuable context and predictive insights. Furthermore, this document outlines the putative signaling pathway associated with this compound's mechanism of action as a DNA intercalating agent.

Introduction to this compound

This compound is a synthetic compound belonging to the bis-naphthalimide class, which is characterized by two naphthalimide moieties linked by a flexible or rigid chain. These compounds have garnered significant interest in oncology due to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription and inducing apoptosis in cancer cells. The clinical potential of this compound is directly linked to its formulation, which in turn depends on its solubility and stability in pharmaceutically acceptable solvents.

Solubility of this compound

A comprehensive search of the scientific literature reveals a notable absence of specific quantitative solubility data for this compound in a range of common organic and aqueous solvents. A safety data sheet for this compound mesylate explicitly states "No data available" for water solubility. However, the general class of bis-naphthalimides is known to exhibit poor aqueous solubility, a characteristic that often presents challenges in formulation development. For in vitro studies, these compounds are typically dissolved in polar aprotic solvents.

Qualitative Solubility Profile of Bis-naphthalimides

Based on studies of structurally related bis-naphthalimide compounds, a qualitative assessment of solubility can be inferred. This information is crucial for the initial selection of solvents for formulation development and analytical testing.

| Solvent Class | Solvent Examples | General Solubility of Bis-naphthalimides |

| Polar Aprotic | DMSO, DMF | Generally Good |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Good |

| Aromatic | Toluene | Moderate |

| Alcohols | Ethanol, Methanol | Poor to Moderate |

| Ethers | Diethyl ether | Poor |

| Aqueous Buffers | PBS, Water | Poor to Insoluble |

Note: This table represents a generalized solubility profile for the bis-naphthalimide class of compounds and should be used as a preliminary guide. Actual solubility of this compound may vary and must be determined experimentally.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary experiment should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C_measured × Dilution Factor

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Experimental Workflow for Solubility Determination

Stability of this compound

General Considerations for Stability Testing

Stability studies for pharmaceutical compounds are typically conducted under various environmental conditions to predict their degradation profile. These studies are essential for identifying stable storage conditions and compatible excipients.

| Stress Condition | Typical Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temp. | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temp. | To assess degradation in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Elevated temperatures (e.g., 40°C, 60°C) | To determine the impact of heat on stability. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | To assess degradation upon exposure to light. |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Method Development and Validation

-

Chromatographic Conditions Development:

-

Select a suitable stationary phase (e.g., C18 column).

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/buffer gradients) to achieve adequate separation between this compound and its potential degradation products.

-

Select an appropriate detection wavelength based on the UV-Vis spectrum of this compound.

-

-

Forced Degradation Studies:

-

Subject this compound solutions to the stress conditions outlined in the table above.

-

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent drug peak.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.

-

Mechanism of Action and Signaling Pathway

This compound, as a bis-naphthalimide, exerts its cytotoxic effects primarily through DNA intercalation. This mechanism involves the insertion of the planar naphthalimide rings between the base pairs of the DNA double helix. This interaction leads to a cascade of cellular events culminating in cell death.

DNA Intercalation and Downstream Effects

The intercalation of this compound into DNA causes a local unwinding and lengthening of the DNA helix, which physically obstructs the progression of DNA and RNA polymerases. This interference with fundamental cellular processes triggers a DNA damage response (DDR). If the damage is extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. One of the pathways that can be activated by the presence of cytoplasmic DNA, which can result from DNA damage, is the cGAS-STING pathway, leading to an innate immune response.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains limited in the public domain, this guide provides a robust framework for researchers to experimentally determine these critical parameters. The provided protocols for the shake-flask solubility method and the development of a stability-indicating HPLC assay are based on industry-standard practices. The qualitative solubility information for the bis-naphthalimide class offers a valuable starting point for solvent screening. Understanding this compound's mechanism of action as a DNA intercalator is fundamental to its development as an anti-cancer therapeutic. The generation of comprehensive solubility and stability data will be instrumental in overcoming formulation challenges and advancing the clinical development of this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnafide, a bis-naphthalimide derivative, represents a class of compounds with significant potential in oncology. As a DNA intercalator and topoisomerase II inhibitor, it disrupts fundamental cellular processes essential for cancer cell proliferation. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound and its related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the core intellectual property, experimental data, and methodologies crucial for navigating the research and development of this promising class of therapeutic agents.

Core Intellectual Property Landscape

The patent landscape for this compound and its analogs is characterized by a focus on composition of matter, formulations, and methods of use. While a singular, comprehensive patent covering all aspects of this compound is not readily identifiable, the intellectual property is spread across several patents covering broader families of naphthalimide and DNA intercalating agents.

Synthesis and Analogs

Key patents in this domain often describe general methods for the synthesis of bis-naphthalimide compounds. These patents typically outline the reaction of a substituted naphthalic anhydride with a diamine linker. Variations in the naphthalimide ring substituents and the nature of the linker chain form the basis of many patent claims, aiming to improve solubility, cell permeability, and target specificity.

While a specific patent detailing the exact synthesis of this compound dimesylate is not publicly available, related patents for biguanides and other complex organic molecules describe multi-step synthetic routes that could be analogous. These generally involve the coupling of key intermediates and subsequent purification steps.[1]

Formulations

The formulation of DNA intercalating agents like this compound for therapeutic delivery is a critical aspect of their patent protection. Patents in this area often focus on creating stable, injectable formulations. These may involve the use of specific excipients, solvents, and lyophilization techniques to ensure the drug's stability and bioavailability.[2][3] For instance, patents for other complex injectable formulations describe the use of ricinoleate vehicles with alcohols and non-aqueous ester solvents to create sustained-release preparations.[2] Such approaches could be relevant to the development of this compound formulations.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

As a planar aromatic molecule, this compound inserts itself between the base pairs of double-stranded DNA. This intercalation distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription. This mechanism is a hallmark of many potent anti-cancer agents.

Topoisomerase II Inhibition

This compound also functions as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).

Quantitative Data

The following tables summarize key quantitative data for this compound-related compounds, providing a comparative overview of their biological activity. It is important to note that direct IC50 values for this compound are not consistently reported in publicly accessible literature. The data presented here is from studies on structurally related compounds, offering valuable insights into the potential potency of this compound and its derivatives.

Table 1: Topoisomerase II Inhibition by Bis(2,6-dioxopiperazine) Derivatives [4]

| Compound | IC50 (µM) |

| ICRF-193 | 2 |

| ICRF-154 | 13 |

| ICRF-159 | 30 |

| MST-16 | 300 |

Table 2: Antiproliferative Activity of Bis-Benzamide Derivatives

| Compound | Cell Line | IC50 (nM) |

| 14d | PCa | 16 |

Experimental Protocols

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA. It relies on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA.

Materials:

-

Double-stranded DNA (e.g., calf thymus DNA)

-

Fluorescent intercalating dye (e.g., ethidium bromide)

-

Test compound (this compound or related analog)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Fluorometer

Procedure:

-

Prepare a solution of DNA in the assay buffer.

-

Add the fluorescent dye to the DNA solution and incubate to allow for binding. This will result in a significant increase in fluorescence.

-

Measure the initial fluorescence intensity.

-

Add increasing concentrations of the test compound to the DNA-dye complex.

-

After an incubation period, measure the fluorescence intensity at each concentration of the test compound.

-

A decrease in fluorescence indicates that the test compound is displacing the fluorescent dye from the DNA, suggesting an intercalating binding mode.

-

The data can be used to calculate the binding affinity of the test compound.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA circles, is used as the substrate.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Test compound (this compound or related analog)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing the assay buffer, ATP, and kDNA.

-

Add increasing concentrations of the test compound to the reaction tubes.

-

Initiate the reaction by adding topoisomerase II to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Analyze the reaction products by agarose gel electrophoresis.

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into individual minicircles, which migrate faster through the gel.

-

In the presence of an effective inhibitor, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band.

-

The concentration of the compound that inhibits 50% of the decatenation activity is the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound, DNA intercalation and topoisomerase II inhibition, directly triggers the DNA damage response pathway. This can subsequently activate downstream signaling cascades, including those involving p53 and cell cycle checkpoints, ultimately leading to apoptosis. The precise interplay with other signaling pathways, such as the MAPK and PI3K-Akt pathways, is an area of ongoing research for many topoisomerase II inhibitors.

DNA Damage Response Pathway

The following diagram illustrates a simplified workflow of the DNA damage response initiated by topoisomerase II inhibition.

Caption: DNA damage response pathway initiated by this compound.

Experimental Workflow for Evaluating Topoisomerase II Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a potential topoisomerase II inhibitor like this compound.

Caption: Preclinical evaluation workflow for Topo II inhibitors.

Conclusion

The patent landscape for this compound and its analogs reflects a field of active research and development. While specific intellectual property for this compound itself is not consolidated, the broader patents covering naphthalimide derivatives and their formulations provide a framework for understanding the competitive landscape. The core mechanism of DNA intercalation and topoisomerase II inhibition is well-established, and the provided experimental protocols offer a foundation for further investigation. The quantitative data on related compounds underscore the potential of this chemical class. Future research will likely focus on the synthesis of novel analogs with improved efficacy and safety profiles, the development of targeted delivery systems, and a deeper understanding of the specific signaling pathways modulated by these compounds. This technical guide serves as a comprehensive resource for professionals engaged in the exciting and challenging endeavor of developing the next generation of DNA-targeting cancer therapies.

References

- 1. US2863919A - Biguanides - Google Patents [patents.google.com]

- 2. US7456160B2 - Formulation - Google Patents [patents.google.com]

- 3. US7645793B2 - Injectable pharmaceutical formulations - Google Patents [patents.google.com]

- 4. Inhibition of topoisomerase II by antitumor agents bis(2,6-dioxopiperazine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bisnafide dosage and administration guidelines

Application Notes and Protocols for Bisnafide

Disclaimer: Information on a compound named "this compound" is not available in the public domain based on extensive searches. The following application notes and protocols are provided as a structured template. Researchers and drug development professionals should replace the placeholder information with validated data from their internal studies or from forthcoming publications on this compound.

Introduction

This compound is an investigational compound with a proposed mechanism of action involving the inhibition of key signaling pathways implicated in oncogenesis. Preclinical studies are underway to determine its safety, efficacy, and pharmacokinetic profile. These application notes provide a summary of available data and preliminary protocols for in vitro and in vivo evaluation.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of the XYZ signaling pathway, which is frequently dysregulated in various cancer types. This inhibition is thought to lead to cell cycle arrest and apoptosis in malignant cells.

analytical methods for detecting Bisnafide in biological samples

An overview of the analytical methods for the quantitative determination of Bisnafide, a novel bis-naphthalimide anticancer agent, in biological samples is presented. This document provides detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, tailored for researchers, scientists, and professionals in drug development.

Application Note: this compound Analysis in Human Plasma

The quantification of this compound in biological matrices, particularly human plasma, is crucial for clinical pharmacokinetic studies. A robust and validated HPLC method with UV detection has been established for this purpose, offering the necessary sensitivity, specificity, and precision for therapeutic drug monitoring.

Principle of the Method The primary method involves the isolation of this compound and an internal standard from human plasma via protein precipitation followed by liquid-liquid extraction. The extracted analyte is then separated from potential interferences using reverse-phase HPLC and quantified by UV detection at 274 nm.[1] This approach ensures reliable measurement of the drug within a therapeutic concentration range.

Quantitative Data Summary The performance characteristics of the HPLC-UV method for this compound analysis in human plasma are summarized below.[1]

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL (using a 1.0 mL plasma sample) |

| Concentration Range | 10 - 1000 ng/mL |

| Intraday Precision (RSD) | 2.7% to 8.6% |

| Interday Precision (RSD) | 5.6% to 11.5% |

| Mean Accuracy | ± 5.2% |

| Detection Wavelength | 274 nm |

| Drug Stability (in frozen plasma at -20°C) | Stable for at least 1 year |

| Freeze-Thaw Stability | Stable through at least two cycles |

Experimental Protocols

1. Protocol for Plasma Sample Preparation

This protocol details the steps for extracting this compound from human plasma samples prior to HPLC analysis.[1]

Materials:

-

Human plasma samples (heparinized)

-

Internal Standard (e.g., XE842)

-

Acetonitrile (ACN)

-

Boric acid-potassium chloride-sodium hydroxide buffer (0.1 M, pH 9)

-

Ethyl ether

-

Phosphoric acid (0.1 M)

-

Vortex mixer

-

Centrifuge

-

Vacuum aspiration system

Procedure:

-

Pipette 1.0 mL of the human plasma sample into a centrifuge tube.

-

Add the internal standard to the plasma sample.

-

Add 2.0 mL of acetonitrile to deproteinize the sample.

-

Vortex mix the sample thoroughly.

-

Add 1.0 mL of the pH 9 boric acid-potassium chloride-sodium hydroxide buffer.

-

Add 9.0 mL of ethyl ether to the mixture and vortex mix again.

-

Centrifuge the sample to separate the layers.

-

Transfer the upper ether layer to a new tube.

-

Perform a back-extraction by adding 250 µL of 0.1 M phosphoric acid to the ether layer and vortexing.

-

Centrifuge the sample.

-

Carefully remove the upper ether layer using vacuum aspiration.

-

The remaining acidic layer, containing the analyte, is ready for HPLC injection.

2. Protocol for HPLC-UV Analysis

This protocol outlines the instrumental conditions for the chromatographic separation and detection of this compound.[1]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Shiseido Capcell Pak C8 column.[1]

-

Detection: UV detector set to a wavelength of 274 nm.

-

Injection Volume: A portion of the final acid extract from the sample preparation step.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

References

Application Notes and Protocols for the Development of a Bisnafide-Based Therapeutic

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Bisnafide and its close analog, Amonafide. The protocols and data presented are intended to guide the development of novel therapeutics based on this class of DNA intercalating agents and topoisomerase II inhibitors.

Introduction

This compound and the structurally related compound Amonafide are potent anti-cancer agents that function through a dual mechanism of action: intercalation into DNA and inhibition of topoisomerase II.[1] This activity leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Amonafide has been the subject of numerous preclinical and clinical studies, providing a wealth of data to inform the development of next-generation derivatives like this compound. A key feature of Amonafide is its largely ATP-independent action against topoisomerase II, distinguishing it from classical inhibitors like etoposide and doxorubicin.[1]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound and Amonafide exert their cytotoxic effects by disrupting fundamental cellular processes involving DNA. As DNA intercalators, they insert themselves between the base pairs of the DNA double helix. This interaction alters the DNA's structure, which can interfere with the binding of enzymes like topoisomerase II.[1]

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Amonafide stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-termini of the cleaved DNA.[2] By preventing the re-ligation of these breaks, Amonafide and its analogs lead to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic and trigger downstream apoptotic pathways.

Signaling Pathways Affected by Amonafide

Preclinical studies have identified key signaling pathways modulated by Amonafide and its analogs, which contribute to their anti-cancer activity.

AKT/mTOR Signaling Pathway

Amonafide has been shown to inhibit the AKT/mTOR signaling pathway in human melanoma cells. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by Amonafide contributes to its anti-proliferative and pro-apoptotic effects.

Inhibition of the AKT/mTOR signaling pathway by this compound/Amonafide.

E2F1-Dependent Apoptotic Pathway

In p53-deficient cancer cells, an Amonafide analogue has been shown to induce G2/M cell cycle arrest and apoptosis through an E2F1-dependent pathway. This involves the activation of the ATM/ATR signaling cascade in response to DNA double-strand breaks, leading to the upregulation of E2F1 and its downstream pro-apoptotic targets like p73 and Apaf-1.

Activation of the E2F1-dependent apoptotic pathway.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Amonafide and its analogs from various preclinical studies.

In Vitro Cytotoxicity of Amonafide

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 4.67 | |

| HeLa | Cervical Cancer | 2.73 | |

| PC3 | Prostate Cancer | 6.38 | |

| A549 | Lung Cancer | 1.1 - 23.46 | |

| M14 | Melanoma | ~8 | |

| A375 | Melanoma | ~8 | |

| K562 | Chronic Myelogenous Leukemia | - | |

| U87 | Glioblastoma | ~2.3 |

In Vivo Efficacy of Amonafide in Xenograft Models

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| Human Liver Cancer Xenograft | Not Specified | Efficacious | |

| Human Gastric Cancer Xenograft | Not Specified | Efficacious | |

| Human Prostate Cancer Xenograft | Not Specified | Effective | |

| S-180 Sarcoma (mice) | Intraperitoneal administration | Tumor growth inhibition observed | |

| H22 Hepatoma (mice) | Intraperitoneal administration | Tumor growth inhibition observed |

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of a this compound-based therapeutic are provided below.

Experimental Workflow for Preclinical Evaluation

A general workflow for the preclinical evaluation of a this compound-based therapeutic.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound-based compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HT-29, HeLa, PC3)

-

Complete cell culture medium

-

This compound/Amonafide compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (1 mg/mL in PBS)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 2,500 cells/well in 150 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (e.g., <0.5%). Add the diluted compound to the appropriate wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, wash the cells twice with PBS. Add 50 µL of MTT reagent (1 mg/mL) to each well along with 150 µL of pre-warmed medium.

-

Formazan Solubilization: Incubate the plates for 4 hours at 37°C. After incubation, add DMSO to each well to solubilize the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay

This protocol is designed to assess the ability of a this compound-based compound to stabilize the topoisomerase II-DNA cleavable complex.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound/Amonafide compound

-

Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Sodium dodecyl sulfate (SDS) solution (10%)

-

Proteinase K

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the topoisomerase II reaction buffer, supercoiled plasmid DNA, and the this compound compound at various concentrations.

-

Enzyme Addition: Add purified topoisomerase II to the reaction mixture and incubate at 37°C for 30 minutes.

-

Complex Trapping: Stop the reaction and trap the cleavable complex by adding SDS to a final concentration of 1%.

-

Protein Digestion: Add Proteinase K and incubate at 50°C for 1 hour to digest the protein component of the complex.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linearized).

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of linearized plasmid DNA indicates the stabilization of the topoisomerase II-DNA cleavable complex by the compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of a this compound-based compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound/Amonafide compound

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the this compound compound or vehicle control for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of topoisomerase II inhibition.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of a this compound-based therapeutic.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., Nude, SCID)

-

Matrigel (optional)

-

This compound/Amonafide compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Calipers

-

Syringes and needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound compound or vehicle via the desired route (e.g., intraperitoneal injection) according to a predefined dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = [1 - (ΔTumor Volume_treated / ΔTumor Volume_control)] x 100.

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Conclusion

The information and protocols provided herein offer a solid foundation for the preclinical development of this compound-based therapeutics. The extensive data available for the closely related compound, Amonafide, serves as a valuable benchmark for efficacy and mechanism of action studies. By leveraging these established methodologies, researchers can efficiently advance the development of this promising class of anti-cancer agents.

References

Application Notes and Protocols for the Laboratory Synthesis of Bisnafide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnafide, also known as DMP 840, is a potent antineoplastic agent characterized as a bis-naphthalimide derivative. Its mechanism of action involves the intercalation into guanine-cytosine (G-C) rich DNA sequences and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This dual action leads to significant cytotoxicity in cancer cells. This document provides a detailed protocol for the laboratory synthesis of this compound dimesylate, compiled from established chemical literature. The synthesis involves a two-step process: the preparation of the key intermediate 5-nitro-1,8-naphthalic anhydride, followed by its condensation with the chiral diamine linker, N,N'-bis((R)-2-aminopropyl)ethane-1,2-diamine, and subsequent conversion to the dimesylate salt.

Introduction

This compound has demonstrated significant tumoricidal activity across a range of human tumor cell lines. Its chemical structure, featuring two 5-nitro-1,8-naphthalimide moieties connected by a specific chiral diamine linker, is crucial for its biological activity. The planar naphthalimide rings facilitate DNA intercalation, while the linker influences the binding affinity and specificity. The nitro groups on the naphthalimide rings are also believed to contribute to the compound's cytotoxic effects. This protocol outlines the necessary steps to synthesize this compound in a laboratory setting, providing a foundation for further research and development of this class of compounds.

Chemical Properties

| Property | Value |

| Chemical Name | 2,2'-[1,2-ethanediylbis[imino[(1R)-1-methyl-2,1-ethanediyl]]]bis[5-nitro-1H-Benz[de]isoquinoline-1,3(2H)-dione] dimesylate |

| Alternate Names | This compound dimesylate, DMP 840 |

| CAS Number | 145124-30-7 |

| Molecular Formula | C32H28N6O8 · 2CH4O3S |

| Molecular Weight | 816.8 g/mol |

Experimental Protocols

Part 1: Synthesis of 5-nitro-1,8-naphthalic anhydride

The synthesis of the 5-nitro-1,8-naphthalic anhydride precursor is a critical first step. This procedure is adapted from standard nitration and oxidation reactions of acenaphthene.

Materials:

-

Acenaphthene

-